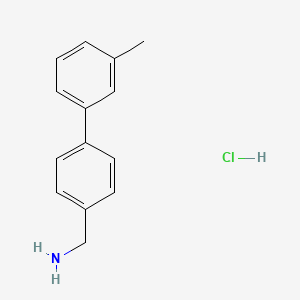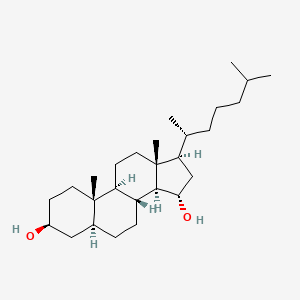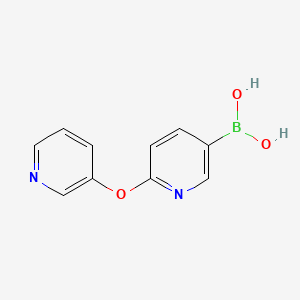
(6-(Pyridin-3-yloxy)pyridin-3-yl)boronic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters, such as “(6-(Pyridin-3-yloxy)pyridin-3-yl)boronic acid”, often involves palladium-catalyzed cross-coupling reactions . These reactions can be conducted under mild conditions, making them more efficient than traditional halogen-metal exchange reactions . Protodeboronation, a process that removes the boron moiety from boronic esters, is also an important step in the synthesis of these compounds .
Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .
Applications De Recherche Scientifique
1. Catalysis and Synthesis of Active Agents
(6-(Pyridin-3-yloxy)pyridin-3-yl)boronic acid derivatives are pivotal in pharmaceutical synthesis, particularly in palladium-catalyzed Suzuki–Miyaura borylation reactions. This process is instrumental in preparing various active agents, including potential anti-cancer and anti-tuberculosis compounds. The dimerization product of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, coupled with acid amine reactions, leads to the formation of significant adducts with moderate activity against tuberculosis and potent efficacy in NCI-60 anti-cancer screening across nine cancer panels (Sanghavi et al., 2022).
2. Ligand Synthesis
The compound plays a role in synthesizing new ligands, particularly in the creation of pyrrole–pyridine-based compounds. An in situ generated boronic acid for the Suzuki coupling method has led to the synthesis of compounds with intriguing crystal structures, showcasing chain-like networks with intermolecular N–H…N hydrogen bonds (Böttger et al., 2012).
3. Creation of Boronic Acid and Ester Compounds
Boronic acids and esters derived from this compound are valuable for creating crystalline compounds for classical Suzuki cross-coupling, significantly enriching the libraries of new pyridine compounds. These compounds are known for their single regioisomeric products and ability to undergo palladium-catalyzed coupling with aryl halides, leading to diverse pyridine libraries (Bouillon et al., 2003; Bouillon et al., 2002).
4. Synthesis of Heteroaromatic Derivatives
The compound is integral in synthesizing various heteroaromatic boronic acid derivatives. A novel diboration/6π-electrocyclization strategy has been reported, showcasing a new method to produce a range of functionalized heterocycles from readily available materials, broadening the scope of heterocyclic compound synthesis (Mora-Radó et al., 2016).
5. Electrochemical Applications
This boronic acid derivative has also found applications in electrochemical sensing. Modified electrodes using compounds like poly(pyridine-3-boronic acid) have been used for the simultaneous determination of biomolecules such as ascorbic acid, dihydroxyphenylacetic acid, and uric acid. This showcases the compound's utility in constructing sensitive and selective electrochemical sensors (Wu et al., 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 6-(Pyridin-3-yloxy)pyridin-3-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic chemistry .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers its organic group to a metal, such as palladium . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involves several biochemical pathways. The key step is the transmetalation process, where the boronic acid group in the compound transfers its organic group to palladium . This reaction is facilitated by a base and occurs under mild and functional group tolerant conditions .
Pharmacokinetics
It’s known that the compound can be readily prepared and is relatively stable , which suggests it may have favorable bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .
Action Environment
The action of 6-(Pyridin-3-yloxy)pyridin-3-yl)boronic acid is influenced by several environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a base and a palladium catalyst . The reaction also occurs under mild conditions and is tolerant of various functional groups , which suggests it can be performed in a wide range of environments.
Propriétés
IUPAC Name |
(6-pyridin-3-yloxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BN2O3/c14-11(15)8-3-4-10(13-6-8)16-9-2-1-5-12-7-9/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBZLPTXOVQGGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CN=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681899 | |
| Record name | {6-[(Pyridin-3-yl)oxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918138-38-2 | |
| Record name | B-[6-(3-Pyridinyloxy)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918138-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {6-[(Pyridin-3-yl)oxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





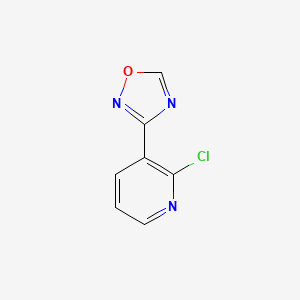


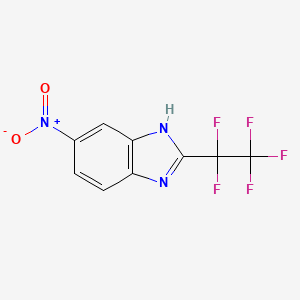


![2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1422055.png)
![6-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B1422056.png)

